molecular formula C15H28N2O5S B1417203 Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- CAS No. 2101192-19-0

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-

Cat. No.: B1417203
CAS No.: 2101192-19-0
M. Wt: 348.5 g/mol
InChI Key: IKTKYLQHLKUHOD-NSHDSACASA-N
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Description

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pentanoic acid backbone and several functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pentanoic acid and amino acids.

    Protection of Functional Groups: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of Amide Bonds: The key step involves the formation of amide bonds through coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes: Employing automated systems for precise control of reaction conditions.

    Purification Techniques: Using advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.

    Catalysts: Various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Amides: From nucleophilic substitution reactions.

Scientific Research Applications

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as those involved in metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid derivatives: Compounds with similar pentanoic acid backbones but different functional groups.

    Amino acid derivatives: Compounds with similar amino acid structures but different side chains.

Uniqueness

Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5S/c1-15(2,3)22-14(21)17-11(8-10-23-4)13(20)16-9-6-5-7-12(18)19/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTKYLQHLKUHOD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 3
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
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Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 5
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Reactant of Route 6
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-

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